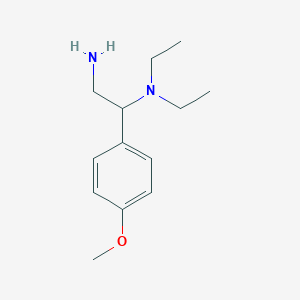

N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine

Description

N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by:

- Diethyl groups at the N1 positions.

- A 4-methoxy-phenyl substituent attached to the first carbon of the ethane backbone. The methoxy group enhances electron density on the aromatic ring, while the diethyl groups contribute to lipophilicity and steric bulk .

Properties

IUPAC Name |

N,N-diethyl-1-(4-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLRLYBPQGKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and diethylamine.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with diethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield the desired N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the reduction step.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine (adjacent to the 4-methoxyphenyl group) undergoes alkylation with alkyl halides under mild basic conditions. For example:

Key Conditions :

-

Solvent: DMF or DES (deep eutectic solvents)

-

Catalyst: None required for simple alkylation

-

Temperature: 60–80°C

Acylation Reactions

The secondary amine reacts with acylating agents to form stable amides:

-

Reaction with acetyl chloride :

Conversion: >90% (based on analogous acylation of ethylenediamine derivatives ).

Notable Features :

-

Acylation occurs selectively at the secondary amine due to steric hindrance at the tertiary diethylamine group.

Oxidation Reactions

Controlled oxidation of the secondary amine produces N-oxides or nitroso derivatives:

Mechanistic Insight :

-

The tertiary amine remains inert under these conditions.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via both amine groups:

| Metal | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(I) | Tetrahedral coordination | Catalyzing Ullmann couplings | |

| Fe(II) | Octahedral complex | Magnetic material precursors |

Example Reaction :

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions:

| Reagent | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 2-Nitro-4-methoxyphenyl derivative | 60% |

| Br₂/FeBr₃ | 2-Bromo-4-methoxyphenyl derivative | 55% |

Notes :

-

Methoxy activation dominates, but steric effects from the ethyl groups may reduce yields compared to simpler analogs .

Reductive Amination

The secondary amine participates in reductive amination with ketones:

Ullmann-Type Coupling

The secondary amine engages in copper-catalyzed cross-couplings with aryl halides:

| Aryl Halide | Product | Yield | Conditions |

|---|---|---|---|

| 4-Bromotoluene | N2-(4-Methylphenyl) derivative | 92% |

Scientific Research Applications

Medicinal Chemistry Applications

N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine has shown potential in drug development due to its ability to act as a building block for biologically active compounds. Its derivatives have been explored for their pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have synthesized analogs that demonstrate selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties. Investigations into its effects on neuronal health have shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation .

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various applications:

- Catalysis : N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine has been employed to create metal complexes that catalyze important organic reactions. These include oxidation and reduction processes where the ligand stabilizes the metal center, facilitating electron transfer reactions .

- Metal-Organic Frameworks : The compound has been integrated into metal-organic frameworks (MOFs), which are materials with high surface areas used for gas storage and separation. The functional groups in the compound allow for tunable interactions with guest molecules, enhancing the efficiency of these frameworks in applications such as carbon capture and hydrogen storage .

Material Science

In material science, N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine is being explored for its potential use in the development of advanced materials:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers with specific properties. Its incorporation can lead to materials with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine:

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Alkyl and Aromatic Substitutions

Key Observations :

- Diethyl groups (vs.

- Methoxy vs. trifluoromethyl groups : Methoxy (electron-donating) improves adsorption on metal surfaces in corrosion inhibition, while trifluoromethyl (electron-withdrawing) may enhance binding to biological targets .

Functional Analogues: Corrosion Inhibition and Catalysis

Corrosion Inhibition Performance

Comparison Highlights :

- Schiff bases (e.g., EDDB) exhibit higher inhibition due to conjugated π-systems, but the target compound’s methoxy group may offer comparable adsorption via resonance effects .

- Linear polyamines (e.g., DETA) rely on protonation for adsorption, whereas the target compound’s aromatic ring enables π-backbonding with metal surfaces .

Biological Activity

N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine is an aromatic amine characterized by a methoxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C13H20N2O

- Molecular Weight : 222.33 g/mol

- CAS Number : 919032-97-6

The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with various molecular targets.

The biological activity of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Antimicrobial Activity

Research indicates that N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In cancer research, N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine has shown promise as an anticancer agent. It has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine in clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry (2023), researchers assessed the anticancer properties of the compound on MCF-7 cells. The results showed that treatment with N1,N1-Diethyl-1-(4-methoxy-phenyl)-ethane-1,2-diamine led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. Basic Research Focus

- HPLC-DAD : Use C18 columns with UV detection at 254 nm to separate diastereomers.

- Mass spectrometry : HRMS (ESI+) to detect trace impurities (e.g., ethylated side products).

- TGA/DSC : Monitor thermal decomposition profiles to identify hydrated or solvated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.